2,5-Diethyloxolane-3,4-dione
Description
2,5-Diethyloxolane-3,4-dione is a cyclic dicarboxylic anhydride characterized by ethyl substituents at the 2- and 5-positions of the oxolane (tetrahydrofuran) ring. Structurally, it belongs to the class of substituted succinic anhydrides, where the ethyl groups introduce steric bulk and influence electronic properties. These compounds are typically utilized as intermediates in organic synthesis, particularly in the preparation of polymers, agrochemicals, or pharmaceuticals .
Properties
CAS No. |
65936-76-7 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2,5-diethyloxolane-3,4-dione |
InChI |
InChI=1S/C8H12O3/c1-3-5-7(9)8(10)6(4-2)11-5/h5-6H,3-4H2,1-2H3 |
InChI Key |
OAEHIXPIGWGIGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)C(=O)C(O1)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethyloxolane-3,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of diethyl malonate with ethyl chloroformate in the presence of a base, followed by cyclization to form the oxolane ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. Catalysts and automated systems are often employed to maintain consistent reaction conditions and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,5-Diethyloxolane-3,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
2,5-Diethyloxolane-3,4-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Diethyloxolane-3,4-dione involves its interaction with specific molecular targets. In biological systems, it may act on enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Key Observations:
Ethyl groups at 2,5-positions may increase steric hindrance compared to methyl substituents, slowing hydrolysis or acylation reactions.
Alkyl Chain Length :
- Longer chains (e.g., octyl in 3-octyloxolane-2,5-dione) reduce water solubility and enhance lipophilicity, making such compounds less suitable for aqueous-phase reactions .
Reactivity and Stability
- 3,4-Dimethyloxolane-2,5-dione : Exhibits moderate reactivity in nucleophilic ring-opening due to its small methyl groups. Its symmetrical structure may favor crystallinity and stability under standard conditions .
- Isomeric forms (cis/trans) could display divergent reactivity .
- This compound : Hypothesized to have lower thermal stability than 3,4-substituted analogs due to asymmetric strain, though experimental validation is required.
Toxicity and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
